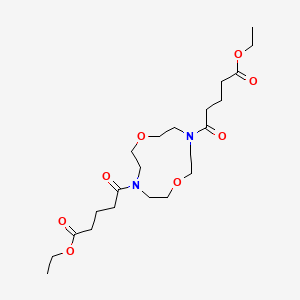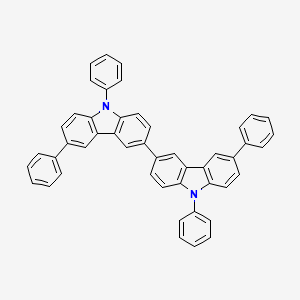
6,6',9,9'-Tetraphenyl-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C48H32N2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of four phenyl groups attached to the nitrogen atoms of the carbazole units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:
Formation of Carbazole Units: The initial step involves the synthesis of carbazole units through cyclization reactions of suitable precursors.
Phenylation: The carbazole units are then subjected to phenylation reactions to introduce phenyl groups at the nitrogen atoms. This can be achieved using reagents such as phenylboronic acid and palladium catalysts under Suzuki coupling conditions.
Coupling of Carbazole Units: The final step involves the coupling of two phenylated carbazole units to form the bicarbazole structure. This can be achieved through oxidative coupling reactions using oxidizing agents such as ferric chloride.
Industrial Production Methods
Industrial production of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron donor material, enhancing the efficiency of light absorption and charge separation.
Sensors: Its photoluminescent properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound’s ability to interact with biological molecules is explored in studies related to drug delivery and bioimaging.
Mécanisme D'action
The mechanism by which 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic and photonic applications. Its interaction with molecular targets involves π-π stacking interactions and hydrogen bonding, which facilitate its incorporation into various devices and systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar structure but with two phenyl groups instead of four.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of phenyl groups.
9,9’-Bicarbazole-3,3’,6,6’-tetracarboxylic acid: Contains carboxylic acid groups.
Uniqueness
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is unique due to the presence of four phenyl groups, which enhance its electronic properties and make it more suitable for applications in organic electronics and photonics compared to its analogs.
Propriétés
Formule moléculaire |
C48H32N2 |
|---|---|
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
3-(6,9-diphenylcarbazol-3-yl)-6,9-diphenylcarbazole |
InChI |
InChI=1S/C48H32N2/c1-5-13-33(14-6-1)35-21-25-45-41(29-35)43-31-37(23-27-47(43)49(45)39-17-9-3-10-18-39)38-24-28-48-44(32-38)42-30-36(34-15-7-2-8-16-34)22-26-46(42)50(48)40-19-11-4-12-20-40/h1-32H |
Clé InChI |
UKPHFQRFGUFTEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC6=C(C=C5)N(C7=C6C=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



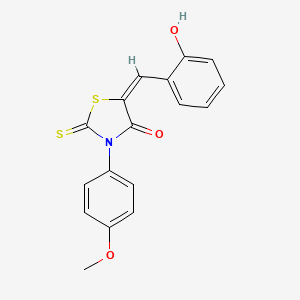
![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)



![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
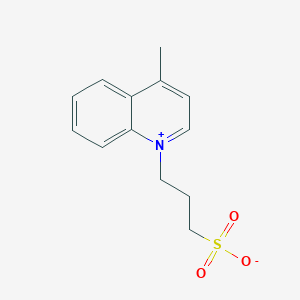
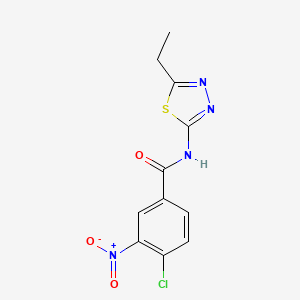
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
